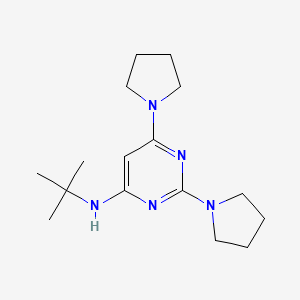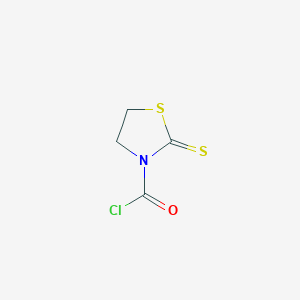![molecular formula C6H6N2OS2 B8665757 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one](/img/structure/B8665757.png)
2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one is a heterocyclic compound that features a unique fusion of a thiopyrano and thiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyran derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the disruption of cellular signaling pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one: This compound shares a similar thiazole ring structure but differs in its substituents and overall molecular framework.
Thiazole Derivatives: Various thiazole derivatives exhibit similar biological activities but differ in their chemical structures and specific applications.
Uniqueness: 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Propriétés
Formule moléculaire |
C6H6N2OS2 |
|---|---|
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one |
InChI |
InChI=1S/C6H6N2OS2/c7-6-8-4-3(9)1-2-10-5(4)11-6/h1-2H2,(H2,7,8) |
Clé InChI |
OORMIULDNWAPRV-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C1=O)N=C(S2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
![Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)](/img/structure/B8665707.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)

![3-[(4-Fluorophenyl)methylidene]piperidin-2-one](/img/structure/B8665735.png)
![2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B8665736.png)



![2-(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)ethanol](/img/structure/B8665775.png)
